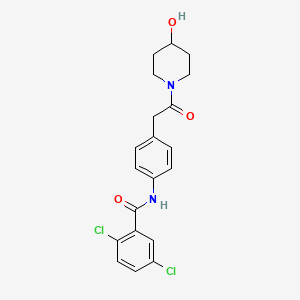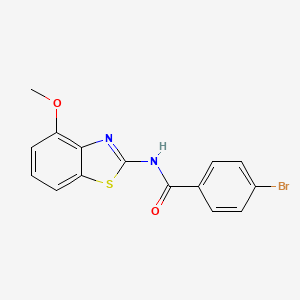
4-ブロモ-N-(4-メトキシ-1,3-ベンゾチアゾール-2-イル)ベンザミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a bromine atom at the 4-position of the benzamide ring and a methoxy group at the 4-position of the benzothiazole ring
科学的研究の応用
4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
作用機序
Target of Action
Related compounds such as benzamides and thiazoles have been reported to interact with various biological targets . For instance, N-Methylbenzamide, a related compound, is a potent inhibitor of PDE10A, a phosphodiesterase found abundantly in brain tissue .
Mode of Action
The molecular interactions of similar compounds in docking studies reveal their potential for further development .
Biochemical Pathways
Related compounds have been shown to exhibit diverse biological activities, affecting various biochemical pathways .
Result of Action
Related compounds have been shown to exhibit significant activity against various biological targets .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Methoxylation: The methoxy group can be introduced by reacting the intermediate compound with methanol in the presence of a base such as sodium methoxide.
Industrial Production Methods
Industrial production of 4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS)
Methoxylation: Methanol, sodium methoxide
Coupling Reactions: Palladium catalysts, boronic acids
Major Products Formed
Substitution Reactions: Formation of substituted benzamides
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of amines or alcohols
Coupling Reactions: Formation of biaryl compounds
類似化合物との比較
Similar Compounds
- 4-bromo-N-methoxybenzamide
- 4-bromo-N-ethyl-3-methoxybenzamide
- 4-bromo-N-(4-methoxyphenyl)benzamide
Uniqueness
4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of both the benzothiazole ring and the specific substitution pattern. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2S/c1-20-11-3-2-4-12-13(11)17-15(21-12)18-14(19)9-5-7-10(16)8-6-9/h2-8H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOYELJXYXAXMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
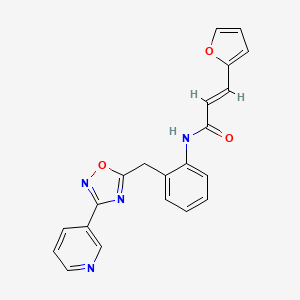
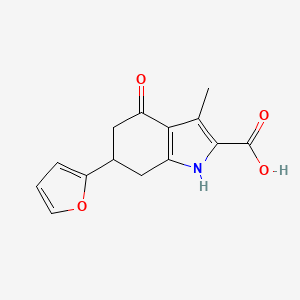
![5-methyl-7-(3-methylpiperidine-1-carbonyl)-3-(p-tolyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2429466.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide](/img/structure/B2429468.png)
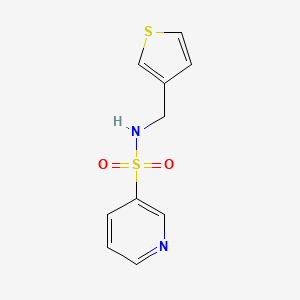
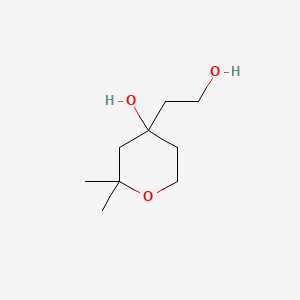
![1-[3-(4-ethylphenoxy)propyl]-1H-1,2,3-benzotriazole](/img/structure/B2429471.png)
![2-cyano-N-cyclopropyl-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]prop-2-enamide](/img/structure/B2429475.png)
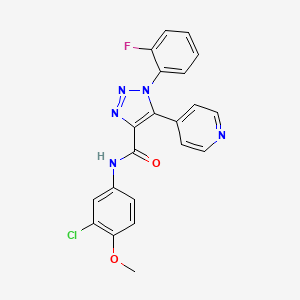
![ethyl 4-(4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanoyl)piperazine-1-carboxylate](/img/structure/B2429477.png)
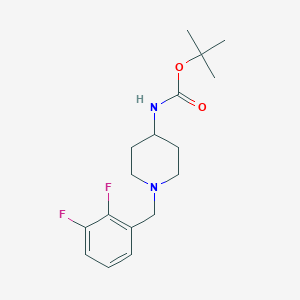
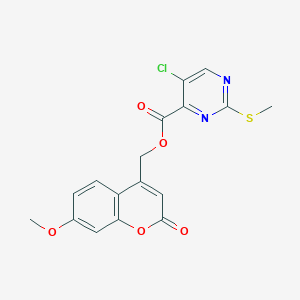
![N-benzyl-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide](/img/structure/B2429482.png)
